molecular formula C24H24N2O2 B12324173 3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B12324173
M. Wt: 372.5 g/mol
InChI Key: CCZRNQOQPNJJIP-BMRADRMJSA-N
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Description

3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with a unique structure that combines a quinoline core with a diethylamino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-(diethylamino)benzaldehyde with a cyclopenta[b]quinoline derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the phenylmethylidene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium halides or alkoxides in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline derivatives with different oxidation states.

    Reduction: Reduced phenylmethylidene derivatives.

    Substitution: Compounds with substituted diethylamino groups.

Scientific Research Applications

3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
  • 3-{[4-(methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Uniqueness

Compared to similar compounds, 3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is unique due to the presence of the diethylamino group, which can enhance its solubility and interaction with biological targets. This makes it a more versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

(3E)-3-[[4-(diethylamino)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C24H24N2O2/c1-3-26(4-2)18-12-9-16(10-13-18)15-17-11-14-20-22(24(27)28)19-7-5-6-8-21(19)25-23(17)20/h5-10,12-13,15H,3-4,11,14H2,1-2H3,(H,27,28)/b17-15+

InChI Key

CCZRNQOQPNJJIP-BMRADRMJSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

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